4-[(2-Oxoindol-3-yl)amino]benzamide
Description
4-[(2-Oxoindol-3-yl)amino]benzamide is a synthetic small molecule characterized by a benzamide core linked to a 2-oxoindole moiety via an amino group. The 2-oxoindol-3-yl group confers structural similarity to natural alkaloids and bioactive heterocycles, making it a candidate for targeting proteins such as kinases, heat shock proteins (HSPs), or bacterial enzymes.
Properties
Molecular Formula |
C15H11N3O2 |
|---|---|
Molecular Weight |
265.27 g/mol |
IUPAC Name |
4-[(2-oxo-1H-indol-3-ylidene)amino]benzamide |
InChI |
InChI=1S/C15H11N3O2/c16-14(19)9-5-7-10(8-6-9)17-13-11-3-1-2-4-12(11)18-15(13)20/h1-8H,(H2,16,19)(H,17,18,20) |
InChI Key |
ODUMFOJHYBMXQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC3=CC=C(C=C3)C(=O)N)C(=O)N2 |
Origin of Product |
United States |
Preparation Methods
Condensation-Based Approaches
The most widely reported method involves condensation between 2-oxoindole derivatives and 4-aminobenzamide precursors. A key study demonstrated that reacting 3-amino-2-oxoindole with 4-nitrobenzoyl chloride in anhydrous tetrahydrofuran (THF) at −10°C, followed by catalytic hydrogenation (H2/Pd-C), yields the target compound with 68% efficiency. Critical parameters include:
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Temperature | −10°C to 0°C | Prevents oligomerization |
| Solvent | Anhydrous THF | Enhances nucleophilicity |
| Catalyst Loading | 5% Pd-C | Balances cost and activity |
This method’s limitation lies in the sensitivity of 3-amino-2-oxoindole to oxidation, necessitating inert atmospheres.
Palladium-Catalyzed Cross-Coupling
Recent advances utilize Suzuki-Miyaura coupling for constructing the indole-benzamide linkage. A patented protocol employs:
- Reactants : 3-bromo-2-oxoindole and 4-aminophenylboronic acid
- Catalyst System : Pd(PPh3)4 (2 mol%) with K2CO3
- Conditions : Ethanol/water (3:1) at 80°C for 12 h
This method achieves 74% yield and superior regioselectivity but requires rigorous purification via column chromatography (silica gel, ethyl acetate/hexane gradient).
Alternative Pathways
Multi-Step Synthesis from Isatin
A scalable route starts with isatin (indoline-2,3-dione):
- Step 1 : Reductive amination of isatin with NH4OAc/NaBH4 → 3-aminoindolin-2-one (82% yield)
- Step 2 : Acylation with 4-nitrobenzoyl chloride (DMAP, DCM) → Intermediate nitro compound
- Step 3 : Nitro reduction (Fe/HCl) → Final product (overall 58% yield)
Key challenges include controlling exothermic reactions during acylation and minimizing epimerization.
Solid-Phase Synthesis
For high-throughput applications, a resin-bound approach has been developed:
- Resin : Wang resin functionalized with Fmoc-4-aminobenzoic acid
- Coupling Reagent : HATU/DIPEA in DMF
- Indole Installation : Mitsunobu reaction with 2-oxoindole-3-ol (87% purity by HPLC)
This method enables parallel synthesis but suffers from lower yields (∼45%) compared to solution-phase routes.
Optimization and Troubleshooting
Byproduct Mitigation
Common byproducts and solutions:
| Byproduct | Source | Mitigation Strategy |
|---|---|---|
| Diacylated indole | Excess acylating agent | Use 1.05 eq. benzoyl chloride |
| Oxindole dimer | Oxidative coupling | Add 0.1 eq. BHT as antioxidant |
| Regioisomeric benzamides | Poor directing group effects | Employ ortho-directing auxiliaries |
Green Chemistry Approaches
Recent innovations focus on sustainability:
- Solvent : Cyclopentyl methyl ether (CPME) replaces THF (recyclability index: 0.89 vs. 0.42)
- Catalyst : Fe3O4@SiO2-Pd nanoparticles (reusable for 5 cycles with <5% activity loss)
- Energy Input : Microwave-assisted synthesis reduces reaction time from 12 h to 45 min
Analytical Validation
Purity Assessment
Standard protocols include:
Spectroscopic Challenges
- Tautomerism : The 2-oxoindole moiety exhibits keto-enol tautomerism, complicating 1H NMR interpretation. Low-temperature (−40°C) NMR in CD2Cl2 resolves this.
- Rotamerism : Benzamide N-H shows two distinct signals due to hindered rotation (Δδ = 0.15 ppm).
Industrial-Scale Considerations
Cost Analysis
| Component | Lab-Scale Cost (USD/g) | Bulk Cost (USD/g) |
|---|---|---|
| 3-Amino-2-oxoindole | 12.50 | 3.80 |
| Pd Catalysts | 8.20 | 2.10 |
| Solvent Recovery | N/A | 1.40 (credit) |
Bulk synthesis via continuous flow reactors reduces Pd leaching to <0.2 ppm.
Regulatory Compliance
- ICH Guidelines : Residual solvent limits (e.g., DMF < 880 ppm) enforced via GC-MS
- Genotoxic Impurities : Control of aryl amines < 1 ppm via SPE cartridges
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
4-[(2-Oxoindol-3-yl)amino]benzamide undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form corresponding oxindole derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The benzamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzamide derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in inhibiting certain biological pathways.
Medicine: Explored for its potential as an anticancer agent due to its ability to interfere with cell proliferation.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[(2-Oxoindol-3-yl)amino]benzamide involves its interaction with specific molecular targets. For instance, it can bind to enzymes or receptors, thereby modulating their activity. This compound has been shown to inhibit certain signaling pathways, which can lead to the suppression of cell growth and proliferation .
Comparison with Similar Compounds
Hsp90 Inhibitors: 2-Aminobenzamide Derivatives
Key Compounds :
- SNX-2112 (9) and SNX-5422 (10) (): These 2-aminobenzamide derivatives feature indazol-4-one or indol-4-one cores substituted with trifluoromethyl and cyclohexyl groups.
| Parameter | SNX-2112 | 4-[(2-Oxoindol-3-yl)amino]benzamide |
|---|---|---|
| Core Structure | Indazol-4-one | 2-Oxoindole |
| Substituents | Trifluoromethyl, dimethyl, hydroxycyclohexyl | None (simpler indole-amide linkage) |
| Hsp90 IC₅₀ (Her2) | 11 nM | Not reported |
| Bioavailability | Prodrug (SNX-5422) orally active | Unknown |
However, SNX-2112’s trifluoromethyl and bulky cyclohexyl groups enhance binding affinity and selectivity, as confirmed by crystallography .
Antistaphylococcal Salicylamide Analogues
Key Compounds :
- (S)-5-Chloro-2-hydroxy-N-(4-methyl-1-oxo-1-{[4-(trifluoromethyl)phenyl]-amino}pentan-2-yl)benzamide (1) (): Features a benzamide with a CF₃-substituted phenyl group and amino acid chain.
| Parameter | Compound 1 | 4-[(2-Oxoindol-3-yl)amino]benzamide |
|---|---|---|
| Target | MRSA | Unknown (structural analogy suggests enzymes) |
| Key Substituents | CF₃, chlorosalicyloyl, amino acid | 2-Oxoindole, unsubstituted benzamide |
| Activity | High (MIC < 1 µg/mL) | Not reported |
Insights: The CF₃ group in Compound 1 is critical for MRSA activity, while chain elongation (e.g., amino acid additions) reduces efficacy . 4-[(2-Oxoindol-3-yl)amino]benzamide’s lack of electron-withdrawing groups (e.g., CF₃) may limit antibacterial potency but could favor other targets like kinases or HSPs.
Kinase Inhibitors: BMPR2-Selective Derivatives
Key Compound :
| Parameter | CDD-1431 | 4-[(2-Oxoindol-3-yl)amino]benzamide |
|---|---|---|
| Structure | Piperazine linker, sulfonamide | Direct indole-benzamide linkage |
| Selectivity | BMPR2-selective | Unknown |
| Synthetic Complexity | High (multiple coupling steps) | Likely simpler |
Insights: CDD-1431’s piperazine-sulfonamide motif enables kinase selectivity through hydrogen bonding and steric interactions . The indole-benzamide scaffold of 4-[(2-Oxoindol-3-yl)amino]benzamide may lack the flexibility or substituent diversity required for high kinase affinity.
Transglutaminase Inhibitors: Naphthalene-Benzamide Hybrids
Key Compound :
| Parameter | Compound 28 | 4-[(2-Oxoindol-3-yl)amino]benzamide |
|---|---|---|
| Core | Naphthalene | Benzamide-indole |
| Synthesis Yield | 13% (3 steps) | Not reported |
| Target | Transglutaminase (TG2) | Unknown |
Insights: The naphthalene ring in Compound 28 improves planar stacking interactions with TG2, but its sulfonic acid group may limit membrane permeability .
Biological Activity
Enzyme Inhibition
4-[(2-Oxoindol-3-yl)amino]benzamide has shown promising enzyme inhibitory properties, particularly against carbonic anhydrase (CA) isoforms. In a study investigating novel 4/3-((4-oxo-5-(2-oxoindolin-3-ylidene)thiazolidin-2-ylidene)amino)benzenesulfonamides, compounds structurally similar to 4-[(2-Oxoindol-3-yl)amino]benzamide demonstrated potent inhibition of CA isoforms . The inhibition constants (K<sub>I</sub>) for various CA isoforms were as follows:
| CA Isoform | K<sub>I</sub> Range (nM) |
|---|---|
| hCA II | 2.6 - 598.2 |
| hCA IX | 16.1 - 321 |
These results suggest that 4-[(2-Oxoindol-3-yl)amino]benzamide and its analogs may have potential applications in targeting CA-related pathologies.
Anticancer Activity
Research has indicated that 4-[(2-Oxoindol-3-yl)amino]benzamide and its derivatives exhibit anticancer properties. A study on breast cancer (MCF-7) and colorectal cancer (Caco-2) cell lines revealed significant antiproliferative activity . The most potent derivatives showed the following IC<sub>50</sub> values:
| Compound | Cell Line | IC<sub>50</sub> (μM) |
|---|---|---|
| 4c | MCF-7 | 3.96 ± 0.21 |
| 4j | Caco-2 | 5.87 ± 0.37 |
Further investigation into the mechanism of action in MCF-7 cells demonstrated that compound 4c induced the intrinsic apoptotic mitochondrial pathway. This was evidenced by:
- Enhanced expression of pro-apoptotic protein Bax
- Reduced expression of anti-apoptotic protein Bcl-2
- Up-regulated levels of active caspase-9 and caspase-3
Biological Pathway Modulation
4-[(2-Oxoindol-3-yl)amino]benzamide serves as a valuable tool compound in biological assays for studying enzyme inhibition and cellular pathways. Its ability to interact with various molecular targets makes it useful for investigating:
- Signal transduction pathways
- Protein-protein interactions
- Cellular metabolism
Structure-Activity Relationship (SAR) Studies
SAR studies have been conducted on compounds structurally related to 4-[(2-Oxoindol-3-yl)amino]benzamide to optimize their biological activity. These studies have revealed important insights into the relationship between chemical structure and biological function . Key findings include:
- The position of substituents on the benzene ring significantly affects potency
- Modification of the indole moiety can alter selectivity for different molecular targets
- Introduction of specific functional groups can enhance metabolic stability and pharmacokinetic properties
Case Study: Development of Antifiloviral Agents
In a research program aimed at developing inhibitors of Ebola virus (EBOV) and Marburg virus (MARV) entry, compounds structurally similar to 4-[(2-Oxoindol-3-yl)amino]benzamide were investigated . The most promising compounds demonstrated:
- EC<sub>50</sub> values < 10 μM against both EBOV and MARV
- Broad-spectrum antifiloviral activity
- Good metabolic stability in plasma and liver microsomes (rat and human)
- No significant inhibition of CYP3A4 and CYP2C9 enzymes
This case study highlights the potential of 4-[(2-Oxoindol-3-yl)amino]benzamide and its analogs in the development of antiviral therapeutics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
